Methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride
Description
Origin as a Major Metabolite of Cyclobenzaprine (B1214914)
Desmethyl cyclobenzaprine is the primary product of the metabolic breakdown of cyclobenzaprine in the body. cerilliant.comnumberanalytics.com Following oral administration, cyclobenzaprine undergoes extensive metabolism, primarily in the liver. drugbank.comfda.gov The main metabolic pathway is an oxidative N-demethylation, a chemical process that removes a methyl group from a nitrogen atom. drugbank.commdpi.com
| Enzyme | Role in Metabolism | Significance |
|---|---|---|
| CYP3A4 | Primary | Major contributor to the N-demethylation of cyclobenzaprine to form desmethylcyclobenzaprine. drugbank.comfda.govnih.gov |
| CYP1A2 | Primary | Significant contributor to the N-demethylation pathway. drugbank.comfda.govnih.gov |
| CYP2D6 | Minor | Plays a lesser role in the metabolism of cyclobenzaprine. fda.govnih.govresearchgate.net |
Significance in Drug Metabolism and Impurity Analysis Research
The study of desmethyl cyclobenzaprine hydrochloride is crucial for two main areas of pharmaceutical science: understanding drug metabolism and ensuring drug product quality through impurity analysis.
In the context of drug metabolism, identifying and characterizing metabolites like desmethylcyclobenzaprine is fundamental to understanding the parent drug's complete pharmacological profile. biosynth.com As a major metabolite, its formation impacts the clearance rate and duration of action of cyclobenzaprine. fda.gov Research into the specific enzymes that produce desmethylcyclobenzaprine, such as CYP3A4 and CYP1A2, is vital for predicting and avoiding potential drug-drug interactions. drugbank.com
From a quality control perspective, desmethylcyclobenzaprine is recognized as a process-related impurity in the manufacturing of cyclobenzaprine. nih.gov Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. raps.orggmp-compliance.orgfda.gov The U.S. Pharmacopoeia lists desmethylcyclobenzaprine as a related compound with a specified acceptable limit in the final drug product. nih.gov Therefore, highly sensitive and specific analytical methods are required to quantify its presence. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are employed for the precise detection and quantification of desmethylcyclobenzaprine in pharmaceutical formulations and biological samples. cerilliant.comcerilliant.comwalshmedicalmedia.com This ensures that the amount of this impurity remains within safe, regulated levels. nih.gov
| Attribute | Detail |
|---|---|
| Chemical Name | 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine hydrochloride biosynth.com |
| Synonyms | Norcyclobenzaprine (B1203295) cerilliant.comcerilliant.com |
| CAS Number | 438-59-5 biosynth.com |
| Molecular Formula | C19H20ClN biosynth.com |
| Molecular Weight | 297.82 g/mol biosynth.com |
| Role | Major metabolite of Cyclobenzaprine, Pharmaceutical Impurity cerilliant.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
438-59-5 |
|---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium chloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H |
InChI Key |
UZMPCPFDZYTEJG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-] |
Appearance |
White to Off-White Solid |
melting_point |
175-177°C |
Other CAS No. |
438-59-5 |
Pictograms |
Irritant; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
303-50-4 (free base) |
Synonyms |
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011 |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Pathway Investigations of Desmethyl Cyclobenzaprine Hydrochloride
Methodologies for Synthesis of Desmethyl Cyclobenzaprine (B1214914) and Related Precursors
The synthesis of Desmethyl Cyclobenzaprine is intrinsically linked to the synthesis of its parent compound, Cyclobenzaprine. The common routes to Cyclobenzaprine provide the foundational structure which can then be modified to yield its desmethyl derivative.
A prevalent method for synthesizing the core dibenzo[a,d]cycloheptene structure of Cyclobenzaprine involves a Grignard reaction . cleanchemlab.com This process typically starts with 5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberenone (B194781). cleanchemlab.com The ketone is reacted with a Grignard reagent, such as (3-chloropropyl)magnesium chloride, which can be prepared from 1-bromo-3-chloropropane (B140262) and magnesium. The resulting tertiary alcohol is then dehydrated under acidic conditions to introduce the exocyclic double bond, yielding the tricyclic framework.
To obtain Cyclobenzaprine itself, 3-(dimethylamino)propylmagnesium chloride is used as the Grignard reagent, which is prepared from 3-dimethylaminopropyl chloride and magnesium turnings. cleanchemlab.com The subsequent reaction with dibenzosuberenone and acidic workup with dehydration yields Cyclobenzaprine. cleanchemlab.com
The synthesis of Desmethyl Cyclobenzaprine can be approached in two primary ways:
Direct Synthesis: This would involve using a Grignard reagent with a protected N-methyl group, such as N-methyl-3-chloropropylamine that has been appropriately protected before forming the Grignard reagent. After the Grignard reaction and dehydration, a deprotection step would yield Desmethyl Cyclobenzaprine.
Demethylation of Cyclobenzaprine: This approach mirrors the metabolic pathway where Cyclobenzaprine is converted to Norcyclobenzaprine (B1203295). nih.gov Chemical demethylation of tertiary amines is a well-established process in organic synthesis. A classic method that can be applied is the Von Braun reaction , which utilizes cyanogen (B1215507) bromide to demethylate tertiary amines. wikipedia.orgresearchgate.net In this reaction, the tertiary amine reacts with cyanogen bromide to form a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. Another modern alternative to the toxic cyanogen bromide is the use of chloroformates, like ethyl chloroformate or α-chloroethyl chloroformate, followed by hydrolysis.
The synthesis of Nortriptyline (B1679971) from Amitriptyline (B1667244), a structurally analogous tricyclic antidepressant, provides a valuable precedent for the demethylation of Cyclobenzaprine. wikipedia.orgverywellhealth.com Amitriptyline is demethylated to Nortriptyline both metabolically and through chemical synthesis. wikipedia.orgpharmgkb.org
Electrochemical Synthesis Approaches for Dibenzo[a,d]cycloheptene Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. These techniques can provide high selectivity and reduce the need for harsh reagents. synzeal.com While a specific electrochemical synthesis for Desmethyl Cyclobenzaprine Hydrochloride is not widely documented, approaches for synthesizing the core dibenzo[a,d]cycloheptene structure and related amines have been explored.
A patented method describes the electrochemical synthesis of Cyclobenzaprine itself. synzeal.com This process involves the use of a Wittig reagent, which is electrochemically activated to react with 5H-dibenzo[a,d]cyclohepten-5-one. The reaction is initiated by the formation of radical anions through an electrochemical process, which circumvents the harsher conditions of a traditional Grignard reaction. synzeal.com This method claims high purity and suitability for industrial production. synzeal.com
Furthermore, electrochemical C-H amination has been developed for aromatic compounds, which could potentially be adapted for the synthesis of dibenzo[a,d]cycloheptene derivatives. researchgate.net This method involves the electrochemical oxidation of an aromatic compound in the presence of a nitrogen source to form new C-N bonds.
The electrochemical synthesis of dibenzothiophene (B1670422) derivatives, which share a similar tricyclic core, has also been reported. wikipedia.org This method proceeds via an intramolecular C–S cyclization mediated by a halogen, showcasing the potential of electrochemistry in constructing complex heterocyclic systems.
Impurity Profiling and Characterization in Cyclobenzaprine Synthesis Processes
The purity of a pharmaceutical compound is of utmost importance, and understanding the potential impurities that can arise during synthesis is a critical aspect of drug development and manufacturing. The impurity profile of Desmethyl Cyclobenzaprine is closely related to the impurities found in the synthesis of Cyclobenzaprine, as well as any byproducts from the demethylation step.
During the synthesis of Cyclobenzaprine, several impurities can be formed. These can originate from starting materials, intermediates, or side reactions. Common impurities identified in Cyclobenzaprine synthesis include:
Dibenzosuberenone: The unreacted starting material from the Grignard reaction. synzeal.com
Cyclobenzaprine N-Oxide: An oxidation product of the tertiary amine.
Amitriptyline: Structurally very similar to Cyclobenzaprine and can be present as a related substance impurity. google.com
10-Bromo Cyclobenzaprine: A potential impurity if bromine-containing reagents are used.
When Desmethyl Cyclobenzaprine is synthesized via demethylation of Cyclobenzaprine, additional impurities may be introduced:
Unreacted Cyclobenzaprine: Incomplete demethylation will result in the presence of the starting material.
N-Nitroso Desmethyl Cyclobenzaprine: If nitrosating agents are present during the synthesis or workup, this impurity could be formed. cleanchemlab.com
Metabolic Pathways and Biotransformation of Cyclobenzaprine to Desmethyl Cyclobenzaprine
Cytochrome P450 Enzyme Isoform Involvement in N-Demethylation (CYP1A2, CYP3A4, CYP2D6)
The principal pathway for the formation of Desmethyl Cyclobenzaprine (B1214914) from Cyclobenzaprine is N-demethylation, an oxidative reaction mediated by the Cytochrome P450 (CYP) superfamily of enzymes. drugbank.comfda.gov In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific isoforms responsible for this biotransformation. nih.gov
Research has pinpointed that CYP3A4 and CYP1A2 are the primary enzymes responsible for catalyzing the N-demethylation of Cyclobenzaprine. drugbank.comnih.govnih.gov The involvement of these isoforms has been confirmed through experiments using selective chemical inhibitors and isoform-specific antibodies. nih.gov For instance, inhibitors selective for CYP1A2 (like furafylline) and CYP3A4 (like ketoconazole) have been shown to significantly reduce the formation of Desmethyl Cyclobenzaprine in liver microsome preparations. nih.gov Furthermore, antibodies designed to target CYP1A2 and CYP3A4 also effectively inhibited the demethylation reaction. nih.gov
While CYP3A4 and CYP1A2 are the main contributors, Cytochrome P450 2D6 (CYP2D6) has also been identified as playing a role, albeit a minor one. fda.govnih.gov Studies conducted with human liver microsomes that genetically lack CYP2D6 activity still demonstrated the capacity to N-demethylate Cyclobenzaprine, confirming that other pathways are sufficient to carry out the metabolism. nih.gov This indicates that the polymorphic nature of CYP2D6, which can vary significantly among individuals, is not a major clinical concern for the metabolism of Cyclobenzaprine. nih.gov
Quantitative Analysis of N-Demethylation Pathways
Quantitative analysis of Cyclobenzaprine's metabolism provides insight into the efficiency and relative importance of the N-demethylation pathway. Pharmacokinetic studies in humans have established key parameters following oral administration.
Pharmacokinetic Parameters of Cyclobenzaprine (10 mg Oral Dose)
| Parameter | Value (Mean) | Range | Source |
|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 7.0 ng/mL | N/A | nih.gov |
| Tmax (Time to Peak Concentration) | 4.5 hr | 3.8 - 6.0 hr | nih.gov |
| Effective Half-life (t1/2) | 18 hr | 8 - 37 hr | fda.gov |
| Oral Bioavailability | 33% - 55% | N/A | fda.govnih.gov |
Correlation analyses from in vitro studies further quantify the roles of the specific CYP isoforms. A significant correlation has been observed between the rate of Cyclobenzaprine N-demethylation and established activities of CYP1A2 (caffeine 3-demethylation) and CYP3A4 (testosterone 6β-hydroxylation). nih.gov In contrast, no significant correlation was found with the activity of CYP2D6 (dextromethorphan O-demethylation), reinforcing its minor role. nih.gov
In studies using human liver microsomes to simulate metabolism, the formation of Desmethyl Cyclobenzaprine accounted for up to 2.5% relative to the initial amount of Cyclobenzaprine applied. mdpi.com This provides a quantitative measure of the metabolic output of this specific pathway in a controlled, in-vitro environment.
Glucuronidation and Conjugation Processes of Related Metabolites
Following the initial Phase I metabolism, which includes the N-demethylation to form Desmethyl Cyclobenzaprine and other oxidative metabolites, Cyclobenzaprine and its metabolites undergo Phase II conjugation reactions. The most significant of these is glucuronidation. fda.govnih.govnih.gov This process involves the covalent attachment of a glucuronic acid moiety to the drug or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.com
Glucuronidation significantly increases the water solubility of the compounds, transforming them into more hydrophilic conjugates that are readily excretable. fda.govnih.gov Cyclobenzaprine is extensively metabolized and is excreted by the kidneys primarily in the form of these glucuronide conjugates. fda.govnih.gov Specific to Cyclobenzaprine, N-glucuronidation has been shown to be catalyzed by the isoforms UGT1A4 and UGT2B10. drugbank.com This conjugation step is a crucial detoxification and elimination pathway for the drug and its derivatives.
Preclinical Investigations of Enterohepatic Circulation
Preclinical and clinical evidence confirms that Cyclobenzaprine is subject to enterohepatic circulation. drugbank.comfda.govmdpi.com This physiological process involves the excretion of a drug or its metabolites from the liver into the bile, followed by their reabsorption from the small intestine back into the portal circulation. researchgate.netnih.gov This recycling mechanism can significantly influence a drug's pharmacokinetics.
For substances undergoing enterohepatic circulation, the cycle typically begins with hepatic metabolism, often involving conjugation like glucuronidation, which facilitates biliary excretion. researchgate.net Once in the intestine, gut bacteria can produce enzymes, such as β-glucuronidase, that deconjugate the metabolites, reverting them to a form that can be reabsorbed into the bloodstream. nih.gov This reabsorption and return to the liver can prolong the drug's presence in the body, extending its elimination half-life and affecting the plasma concentration-time profile, often resulting in multiple peaks. researchgate.netmdpi.com
Preclinical Evidence for Route-Dependent Biotransformation of Cyclobenzaprine Affecting Desmethyl Cyclobenzaprine Formation
Preclinical studies have provided clear evidence that the biotransformation of Cyclobenzaprine is dependent on the route of administration, which in turn significantly affects the formation of Desmethyl Cyclobenzaprine. mdpi.com This phenomenon is primarily linked to the first-pass effect, where a drug administered orally is absorbed from the gastrointestinal tract and passes through the liver via the portal vein before reaching systemic circulation. nih.gov The liver is the primary site of metabolism for Cyclobenzaprine.
When Cyclobenzaprine is administered orally, it is subject to extensive first-pass metabolism in the liver, leading to substantial formation of Desmethyl Cyclobenzaprine. mdpi.com In contrast, intravenous administration bypasses the portal circulation and the initial pass through the liver, delivering the drug directly into the systemic bloodstream. nih.gov
This difference is quantitatively significant. In clinical trials, the urinary ratio of Desmethyl Cyclobenzaprine to the parent Cyclobenzaprine was found to be at least five times lower following intravenous administration compared to oral administration. mdpi.com This demonstrates that bypassing the first-pass effect markedly reduces the formation of the Desmethyl metabolite. Studies exploring other routes, such as sublingual administration, also aim to circumvent this extensive hepatic first-pass metabolism, which could similarly lead to a decreased production of Desmethyl Cyclobenzaprine. mdpi.com
Molecular and Preclinical Pharmacological Mechanisms of Desmethyl Cyclobenzaprine
Receptor Binding Affinities and Selectivity Profiles (e.g., Serotonergic, Adrenergic, Histaminergic, Muscarinic)
In vitro studies have elucidated the receptor binding profile of desmethyl cyclobenzaprine (B1214914) (norcyclobenzaprine), revealing its affinity for a range of receptors, which underscores its complex pharmacology. These interactions are believed to be fundamental to both its therapeutic actions and potential side effects. Equilibrium receptor binding assays performed on cell lines expressing recombinant human receptors have provided specific affinity values (Ki). acrabstracts.org
Desmethyl cyclobenzaprine demonstrates high affinity for several serotonin (B10506) (5-HT), adrenergic (α), histamine (B1213489) (H1), and muscarinic (M1) receptors. The binding affinities for desmethyl cyclobenzaprine and its parent compound, cyclobenzaprine, are presented in the table below.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Desmethyl Cyclobenzaprine and Cyclobenzaprine
| Receptor | Desmethyl Cyclobenzaprine (nM) | Cyclobenzaprine (nM) |
|---|---|---|
| 5-HT2a | 13 | 5.2 |
| 5-HT2c | 43 | 5.2 |
| Adrenergic α-1A | 34 | 5.6 |
| Adrenergic α-2B | 150 | 21 |
| Adrenergic α-2C | 48 | 21 |
| Histamine H1 | 5.6 | 1.3 |
Data sourced from a 2012 ACR/ARHP Annual Meeting abstract by Daugherty et al. acrabstracts.org
The data indicate that desmethyl cyclobenzaprine is a potent antagonist at these receptors, with particularly high affinity for the histamine H1 and serotonin 5-HT2a receptors. acrabstracts.org Its affinity for adrenergic and muscarinic receptors is also significant, contributing to its broad pharmacological profile.
Modulation of Neurotransmitter Systems (e.g., Serotonin, Norepinephrine) in Animal Studies
The receptor binding profile of desmethyl cyclobenzaprine strongly suggests its involvement in the modulation of key neurotransmitter systems, particularly the serotonergic and noradrenergic pathways. As a potent antagonist at several serotonin receptors, including 5-HT2a and 5-HT2c, desmethyl cyclobenzaprine is positioned to influence serotonergic neurotransmission. acrabstracts.org Antagonism of these receptors is a known mechanism for modulating sleep architecture and mood. acrabstracts.org
Similarly, its antagonist activity at α-adrenergic receptors indicates an interaction with the noradrenergic system. acrabstracts.org The modulation of both serotonin and norepinephrine (B1679862) pathways is a hallmark of tricyclic compounds, a class to which cyclobenzaprine is structurally related. nih.gov
While direct in vivo animal studies quantifying the specific modulation of serotonin and norepinephrine release or turnover by desmethyl cyclobenzaprine are not widely available, its functional activity at these receptors has been demonstrated in vitro. Desmethyl cyclobenzaprine acts as a functional antagonist at 5-HT2a, 5-HT2c, and α-2A receptors. acrabstracts.org Conversely, it has been shown to be a functional agonist at 5-HT1a receptors. acrabstracts.org The net effect of these interactions in a complex in vivo system warrants further investigation to fully understand its modulatory effects on neurotransmitter systems in animal models.
Influence on Motor Neuron Activity (Gamma and Alpha Systems) in Preclinical Animal Models
The muscle relaxant effects of cyclobenzaprine, the parent compound of desmethyl cyclobenzaprine, are believed to be mediated through its influence on the central nervous system, specifically through the reduction of tonic somatic motor activity. nih.govfda.gov This is thought to involve effects on both gamma (γ) and alpha (α) motor systems. nih.govfda.gov These motor neurons are crucial for muscle tone and movement control.
Preclinical evidence suggests that the net effect of cyclobenzaprine is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems. fda.gov However, specific preclinical animal models detailing the direct influence of desmethyl cyclobenzaprine on the activity of gamma and alpha motor neurons are not well-documented in the available literature. Given that desmethyl cyclobenzaprine is a major active metabolite that acts centrally, it is plausible that it contributes to the observed effects of cyclobenzaprine on these motor neuron systems. Further research is required to isolate and characterize the specific actions of desmethyl cyclobenzaprine on these crucial components of the motor system.
Comparative Potency in Nerve Impulse Termination (Preclinical In Vivo Studies)
To definitively assess the comparative potency of desmethyl cyclobenzaprine and its parent compound in the context of nerve impulse termination, dedicated preclinical in vivo studies would be necessary.
Advanced Analytical Methodologies for Desmethyl Cyclobenzaprine Hydrochloride Characterization
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalytical quantification of Desmethyl Cyclobenzaprine (B1214914) Hydrochloride due to its high sensitivity and specificity. The development and validation of these methods are critical for accurate measurements in various biological matrices.
A sensitive and specific LC-MS/MS method has been successfully developed for the simultaneous quantification of cyclobenzaprine and its metabolite, desmethyl cyclobenzaprine. researchgate.net These methods are typically validated according to international guidelines to ensure reliability. researchgate.net Validation parameters include linearity, accuracy, precision, sensitivity, and recovery. researchgate.net
For instance, a validated LC-MS/MS method for the simultaneous determination of amitriptyline (B1667244) and its metabolite nortriptyline (B1679971) (structurally analogous to desmethyl cyclobenzaprine) in rat plasma demonstrated linearity within the range of 10-1000 ng/mL for nortriptyline. akjournals.com Sample preparation often involves liquid-liquid extraction to isolate the analytes from the plasma matrix. akjournals.compharmascholars.com Chromatographic separation is commonly achieved on a C18 or a cyano column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing an agent like ammonium (B1175870) acetate (B1210297) or formic acid to ensure optimal ionization. pharmascholars.comijaresm.com
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. ijaresm.com For cyclobenzaprine, a typical transition monitored is m/z 276.2 → 216.2. ijaresm.com A deuterated analog, such as N-Desmethylcyclobenzaprine-D3 HCl, is often employed as an internal standard to ensure accurate quantification. nih.gov The lower limit of quantification (LLOQ) for these methods is often in the low ng/mL range, demonstrating excellent sensitivity. researchgate.netijaresm.com For example, a method for cyclobenzaprine achieved an LLOQ of 0.049 ng/mL in human plasma. ijaresm.com
Table 1: Example of LC-MS/MS Method Parameters for Quantification of Cyclobenzaprine and its Metabolites
| Parameter | Details |
| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Sample Preparation | Liquid-Liquid Extraction |
| Chromatographic Column | C18 or Cyano column |
| Mobile Phase | Acetonitrile and Ammonium Acetate/Formic Acid Buffer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | Typically in the ng/mL range (e.g., 0.93–952.38 ng/mL) researchgate.net |
| Lower Limit of Quantification (LLOQ) | Often below 1 ng/mL (e.g., 0.049 ng/mL) ijaresm.com |
| Internal Standard | Deuterated analog (e.g., N-Desmethylcyclobenzaprine-D3 HCl) nih.gov |
Spectrophotometric Approaches for Compound Characterization and Related Degradants
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of cyclobenzaprine and the characterization of its related degradation products. While less specific than LC-MS/MS, these techniques are valuable for routine quality control.
Several spectrophotometric methods have been developed for the determination of cyclobenzaprine hydrochloride, often in the presence of its degradation products. humanjournals.com These methods include dual wavelength spectrophotometry, ratio difference spectrophotometry, and derivative spectrophotometry. humanjournals.com The principle behind these methods is to identify wavelengths where the parent drug has significant absorbance while the degradation products have minimal or no absorbance, or to use mathematical manipulations of the spectral data to resolve the overlapping spectra.
For instance, a dual-wavelength spectrophotometric method selected two wavelengths (283 nm and 306 nm) where the absorbance difference was zero for the degradation product, allowing for the selective measurement of cyclobenzaprine. humanjournals.com Another approach involves derivative spectrophotometry, where the first or second derivative of the absorption spectrum is used to eliminate interference from degradants and enhance the analytical signal for the parent compound. pharmascholars.com
Forced degradation studies on cyclobenzaprine have identified several key degradants, including anthraquinone (B42736) and dibenzocycloheptatrienone. pharmascholars.com Spectrophotometric methods have been successfully applied to quantify cyclobenzaprine in the presence of these specific degradants. pharmascholars.com The characterization of these degradants is often confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Although direct spectrophotometric methods for Desmethyl Cyclobenzaprine Hydrochloride are not extensively reported, the methods developed for the parent compound and its degradants provide a strong basis for developing similar approaches for its N-demethylated metabolite.
Table 2: Spectrophotometric Methods for Cyclobenzaprine and its Degradants
| Method | Principle | Application |
| Dual Wavelength Spectrophotometry | Measurement of absorbance at two selected wavelengths to nullify interference from degradants. humanjournals.com | Quantification of cyclobenzaprine in the presence of its degradation products. humanjournals.com |
| Ratio Difference Spectrophotometry | Measurement of the difference in amplitude of the ratio spectra at two wavelengths. humanjournals.com | Determination of cyclobenzaprine in the presence of its degradation product anthraquinone. humanjournals.com |
| Derivative Spectrophotometry | Utilizes the first or higher-order derivatives of the absorption spectrum to resolve overlapping spectra. pharmascholars.com | Analysis of cyclobenzaprine in the presence of its major oxidative degradation products. pharmascholars.com |
Comprehensive Impurity Profiling and Characterization in Cyclobenzaprine Formulations
A thorough understanding of the impurity profile of a drug substance is a critical aspect of pharmaceutical development and quality control. For cyclobenzaprine formulations, this includes the identification and characterization of process-related impurities and degradation products. Desmethyl Cyclobenzaprine is a significant related substance, being both a major metabolite and a known impurity. nih.govrroij.com
Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure. pharmascholars.com A comprehensive study using LC-MS/MS identified fifteen major oxidation products and impurities of cyclobenzaprine. pharmascholars.com These include epoxides, N-oxide, anthraquinone, and dibenzosuberenone (B194781). pharmascholars.com Notably, amitriptyline, a structurally related tricyclic antidepressant, was also identified as an impurity. pharmascholars.com
The United States Pharmacopeia (USP) recognizes Desmethyl Cyclobenzaprine (referred to as cyclobenzaprine related compound B) as a specified impurity in cyclobenzaprine hydrochloride and sets an acceptance criterion of not more than 0.15% for it in the drug substance. nih.govrroij.com The characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques. LC-MS/MS is particularly powerful for this purpose, providing both retention time and mass spectral data for identification. pharmascholars.compharmasm.com
Table 3: Known Impurities and Degradation Products of Cyclobenzaprine
| Impurity/Degradant | Identification Method | Notes |
| Desmethyl Cyclobenzaprine (Nortriptyline related) | LC-MS/MS, USP Method | Major metabolite and specified impurity. nih.govrroij.com |
| Cyclobenzaprine N-Oxide | LC-MS/MS | A major degradation product from oxidation. pharmascholars.compharmasm.com |
| Dibenzosuberenone | LC-MS/MS | A final degradation product. pharmascholars.compharmasm.com |
| Anthraquinone | LC-MS/MS | A final degradation product. pharmascholars.compharmasm.com |
| Amitriptyline | LC-MS/MS | A known process-related impurity. pharmascholars.compharmasm.com |
| Epoxides | LC-MS/MS | Intermediate degradation products. pharmascholars.com |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The development of such methods is a regulatory requirement and is essential for determining the shelf-life of a drug product.
For cyclobenzaprine and its related compounds, stability-indicating methods are typically based on high-performance liquid chromatography (HPLC). akjournals.compharmasm.com These methods are designed to separate the API from all potential degradation products and impurities, ensuring that the assay for the active ingredient is specific and not interfered with by these other components. akjournals.com
The development of a stability-indicating HPLC method involves subjecting the drug substance to forced degradation under various stress conditions (acid, base, oxidation, thermal, and photolytic). pharmasm.com The resulting degradation products are then separated from the parent drug using an appropriate chromatographic system, typically a reversed-phase column with a gradient elution program. pharmascholars.com The method is then validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. akjournals.com
For instance, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of cyclobenzaprine HCl and aceclofenac, where significant degradation was observed under alkaline conditions. pharmasm.com Similarly, stability-indicating HPLC methods have been developed for nortriptyline, which can serve as a model for Desmethyl Cyclobenzaprine due to their structural similarity. humanjournals.comresearchgate.net These methods demonstrate the ability to separate nortriptyline from its degradation products formed under stress conditions. humanjournals.comresearchgate.net
Table 4: Components of a Stability-Indicating HPLC Method Development
| Step | Description |
| Forced Degradation Studies | Subjecting the drug to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. pharmasm.com |
| Chromatographic Separation | Developing an HPLC method (column, mobile phase, gradient) that effectively separates the parent drug from all degradants and impurities. akjournals.compharmascholars.com |
| Method Validation | Validating the method according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. akjournals.compharmasm.com |
| Peak Purity Analysis | Using a photodiode array (PDA) detector to confirm that the chromatographic peak of the active ingredient is pure and not co-eluting with any degradants. researchgate.net |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Desmethyl Cyclobenzaprine
In Vitro Metabolic Stability and Intrinsic Clearance Studies (e.g., Human and Animal Liver Microsomes)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life and oral bioavailability. nih.gov In vitro systems, particularly human and animal liver microsomes, are standard tools for assessing this stability and calculating intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. nuvisan.comnih.gov
Desmethylcyclobenzaprine is formed from its parent compound, cyclobenzaprine (B1214914), primarily through N-demethylation. drugbank.com This biotransformation is catalyzed extensively by cytochrome P450 enzymes, with studies identifying CYP3A4 and CYP1A2 as the main contributors, and CYP2D6 playing a lesser role. drugbank.com The formation of desmethylcyclobenzaprine has been observed in preclinical studies, for instance, after incubating cyclobenzaprine with rat liver microsomes. caymanchem.com
Metabolic stability assays involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. thermofisher.com From this data, key parameters are derived. nih.gov
Table 1: Key Parameters from In Vitro Metabolic Stability Assays
| Parameter | Description | Significance in Preclinical Studies |
| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized in the in vitro system. | Provides an initial estimate of how quickly the drug might be eliminated in vivo. A shorter half-life suggests rapid metabolism. nih.gov |
| Intrinsic Clearance (CLint) | The rate of metabolism at low substrate concentrations, normalized to the amount of microsomal protein or number of hepatocytes. | A fundamental parameter used to predict in vivo hepatic clearance, which is crucial for estimating overall drug exposure. nuvisan.comnih.gov |
While the formation of desmethylcyclobenzaprine from cyclobenzaprine in these systems is documented, specific quantitative data on the metabolic stability and intrinsic clearance of desmethylcyclobenzaprine itself from publicly available literature is limited. Such studies are essential to understand the metabolite's own susceptibility to further biotransformation.
Plasma Protein Binding Dynamics (Preclinical Studies)
Plasma protein binding (PPB) is a key pharmacokinetic parameter that significantly influences a drug's distribution, availability to target sites, and elimination. nih.gov According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. nih.gov Therefore, determining the extent of PPB is a standard component of preclinical characterization. protocols.io
The parent compound, cyclobenzaprine, is known to be highly bound to plasma proteins, at approximately 93%. drugbank.comnih.gov While specific preclinical data for desmethylcyclobenzaprine's plasma protein binding are not detailed in the available search results, it is a critical parameter to determine for any active metabolite. High binding can restrict distribution to tissues and limit clearance, whereas low binding results in a larger fraction of free drug available for pharmacological action and elimination. inotiv.com
Preclinical PPB studies are typically conducted across various animal species (e.g., rat, mouse, dog) and human plasma to assess interspecies differences. protocols.io Common in vitro methods are used for this purpose.
Table 2: Common In Vitro Methods for Plasma Protein Binding Determination
| Method | Principle |
| Equilibrium Dialysis | A semipermeable membrane separates a drug-in-plasma solution from a buffer solution. At equilibrium, the concentration of unbound drug is the same in both chambers, allowing for calculation of the free fraction. |
| Ultrafiltration | Centrifugal force is used to separate free drug from protein-bound drug through a semipermeable membrane. |
| Equilibrium Gel Filtration | This technique separates free drug from protein-bound drug based on size exclusion chromatography. nih.gov |
Volume of Distribution Across Various Preclinical Species
The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. msdvetmanual.com It provides an indication of the extent of a drug's distribution into tissues compared to the plasma. A large Vd suggests extensive tissue distribution, while a small Vd indicates the drug is largely confined to the circulatory system. msdvetmanual.com
Understanding the Vd of a metabolite like desmethylcyclobenzaprine is important because its tissue distribution may differ from the parent compound, potentially influencing its pharmacological effects and duration of action.
In Vitro Permeation and Absorption Models (e.g., Ex Vivo Mucosal Permeation Studies)
Ex vivo permeation models are valuable tools in preformulation and formulation development to predict drug absorption across biological membranes. nih.govresearchgate.net These studies often use animal tissues, such as porcine esophageal or buccal mucosa, as surrogates for human oral mucosa to assess the potential for sublingual or buccal drug delivery. mdpi.comijpras.com
Studies investigating the oromucosal delivery of cyclobenzaprine hydrochloride have utilized such ex vivo models. A key finding from this research was that the formation of the desmethylcyclobenzaprine metabolite during mucosal permeation was remarkably low. mdpi.comuni-duesseldorf.de In one study, when cyclobenzaprine was applied to esophageal, buccal, and sublingual mucosa, the relative mass balance of desmethylcyclobenzaprine was consistently low (0.04% to 0.11%). uni-duesseldorf.de Another study confirmed that no significant mucosal formation of desmethylcyclobenzaprine was detected. mdpi.com
This finding is significant as it suggests that administration routes like sublingual delivery, which bypass first-pass metabolism in the gut wall and liver, could lead to systemic circulation of the parent drug with minimal presystemic conversion to its desmethyl metabolite. mdpi.com
Table 3: Findings from Ex Vivo Permeation Studies of Cyclobenzaprine
| Parameter | Finding | Implication |
| Permeability of Cyclobenzaprine | Permeability was shown to be pH-dependent, with an enhancement of permeability observed with adjustments to microenvironmental pH. nih.govresearchgate.net | Oromucosal formulations can be optimized to improve drug absorption. |
| Formation of Desmethyl Cyclobenzaprine | The formation of the desmethyl metabolite during permeation across various oral mucosa types was negligible. mdpi.comuni-duesseldorf.de | Oromucosal delivery can minimize presystemic metabolism of cyclobenzaprine to desmethylcyclobenzaprine. |
Preclinical Biotransformation Kinetics and Elimination Pathways
Desmethylcyclobenzaprine is a major active metabolite of cyclobenzaprine. caymanchem.com Its formation is a primary step in the biotransformation of the parent compound.
The main biotransformation pathway leading to desmethylcyclobenzaprine is N-demethylation of cyclobenzaprine. drugbank.com This oxidative reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comnih.gov
Primary Enzymes: CYP3A4 and CYP1A2 drugbank.com
Secondary Enzyme: CYP2D6 drugbank.com
Once formed, desmethylcyclobenzaprine can undergo further metabolism. While specific pathways for the elimination of desmethylcyclobenzaprine are not detailed in the provided search results, metabolites of drugs often undergo subsequent Phase II conjugation reactions (such as glucuronidation) to form more water-soluble compounds that can be readily excreted, typically via the kidneys. researchgate.net The parent drug, cyclobenzaprine, is known to undergo N-glucuronidation and is primarily excreted as glucuronide conjugates in the urine. drugbank.com
Drug Transporter Interactions and Substrate Specificity (Preclinical In Vitro Models)
Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of many drugs by controlling their movement into and out of cells. europeanpharmaceuticalreview.com Key transporters include P-glycoprotein (P-gp, also known as ABCB1), which is an efflux transporter that can limit drug absorption and penetration into tissues like the brain. nih.govevotec.com
Assessing whether a compound is a substrate or inhibitor of major drug transporters is a critical part of preclinical drug development to predict potential drug-drug interactions and understand its disposition. nih.govresearchgate.net In vitro models, such as polarized cell monolayers (e.g., MDCK-MDR1 cells) that overexpress a specific transporter, are widely used for this purpose. europeanpharmaceuticalreview.comresearchgate.net These assays measure the bidirectional transport of a compound across the cell monolayer to determine if it is actively effluxed. evotec.com
There is no specific information in the search results regarding whether desmethylcyclobenzaprine has been evaluated as a substrate or inhibitor for key drug transporters like P-gp. Such studies would be necessary to fully characterize its pharmacokinetic profile and potential for transporter-mediated interactions.
Table 4: Common In Vitro Assays for Transporter Interaction Studies
| Assay Type | Purpose | Model System |
| Substrate Assessment | To determine if a compound is transported by a specific transporter (e.g., P-gp). | Polarized cell lines (e.g., MDCK, Caco-2) overexpressing the transporter of interest. |
| Inhibition Assessment | To determine if a compound inhibits the transport of a known probe substrate. | Cell lines or membrane vesicles expressing the transporter of interest. |
Structure Activity Relationship Sar Investigations of Desmethyl Cyclobenzaprine and Analogs
Structural Comparisons with Cyclobenzaprine (B1214914) and Related Tricyclic Antidepressants
Desmethyl Cyclobenzaprine is the principal N-demethylated metabolite of cyclobenzaprine. The core structure of both compounds is a dibenzocycloheptene tricycle. This tricyclic system is also characteristic of a class of first-generation antidepressants known as tricyclic antidepressants (TCAs).
Cyclobenzaprine and Amitriptyline (B1667244): Cyclobenzaprine itself is structurally very similar to the TCA amitriptyline, differing by only a single double bond in the central seven-membered ring. unirioja.esresearchgate.netnih.gov This structural parallel is the reason cyclobenzaprine was initially investigated as an antidepressant. researchgate.netnih.gov Both molecules feature a propylidene side chain attached to the central ring, terminating in a dimethylamino group.
Desmethyl Cyclobenzaprine: The primary structural difference between cyclobenzaprine and desmethyl cyclobenzaprine is the substitution on the terminal nitrogen atom of the side chain.
Cyclobenzaprine: Possesses two methyl groups on the nitrogen atom (a tertiary amine).
Desmethyl Cyclobenzaprine: Possesses only one methyl group on the nitrogen atom (a secondary amine).
This seemingly minor modification—the removal of a single methyl group—is a common metabolic step for many drugs and can significantly alter the pharmacological properties of the molecule. This alteration is central to the SAR of cyclobenzaprine and its metabolites. Other TCAs, such as imipramine, also undergo N-demethylation to form active metabolites (e.g., desipramine), highlighting a common metabolic and SAR theme within this class of compounds.
Influence of N-Demethylation on Receptor Binding Affinity and Functional Activity
The conversion of cyclobenzaprine to desmethyl cyclobenzaprine (norcyclobenzaprine) via N-demethylation is a critical metabolic transformation mediated primarily by cytochrome P450 enzymes, including CYP3A4 and CYP1A2. nih.gov Norcyclobenzaprine (B1203295) is an active metabolite, and the change from a tertiary to a secondary amine significantly influences its interaction with various receptors and transporters. tonixpharma.com
Research investigating the receptor binding profiles of cyclobenzaprine (CBP) and its N-desmethyl metabolite (nCBP) has revealed distinct differences in their affinities, particularly for serotonin (B10506) (5-HT) receptors and monoamine transporters.
A study comparing the binding affinities (Ki) and functional antagonist activities (IC50) of both compounds at several key receptors demonstrated the tangible effects of N-demethylation. The results show that while cyclobenzaprine is a potent antagonist at 5-HT2A, α1A-adrenergic, and H1 receptors, its metabolite, norcyclobenzaprine, displays a different affinity profile. tonixpharma.com For instance, norcyclobenzaprine shows a notably higher affinity for the serotonin transporter (SERT) compared to its parent compound. tonixpharma.com
Table 1: Comparative Receptor Binding and Functional Activity (Data sourced from tonixpharma.com)
| Target | Compound | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |
| 5-HT2A Receptor | Cyclobenzaprine (CBP) | 13 | 11 |
| Norcyclobenzaprine (nCBP) | 33 | 31 | |
| 5-HT2B Receptor | Cyclobenzaprine (CBP) | 13 | 12 |
| Norcyclobenzaprine (nCBP) | 10 | 10 | |
| 5-HT2C Receptor | Cyclobenzaprine (CBP) | 6.1 | 11 |
| Norcyclobenzaprine (nCBP) | 6.6 | 7.9 | |
| Serotonin Transporter (SERT) | Cyclobenzaprine (CBP) | 140 | 160 |
| Norcyclobenzaprine (nCBP) | 30 | 34 | |
| Norepinephrine (B1679862) Transporter (NET) | Cyclobenzaprine (CBP) | 39 | 45 |
| Norcyclobenzaprine (nCBP) | 24 | 32 |
Note: Ki (inhibition constant) represents the concentration of the drug that binds to 50% of the receptors in the absence of the agonist; a lower Ki value indicates higher binding affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro; a lower IC50 indicates greater potency.
Computational Approaches to SAR Elucidation
Computational chemistry and molecular modeling have become invaluable tools for elucidating the SAR of drug molecules, including those in the tricyclic family. These in silico methods allow researchers to predict and rationalize the interactions between a ligand (like desmethyl cyclobenzaprine) and its biological targets at a molecular level.
Molecular Docking: Molecular docking simulations have been employed to study the interaction of the parent compound, cyclobenzaprine, with its primary metabolizing enzymes, CYP1A2 and CYP3A4. unirioja.espathofscience.org Such studies predict the binding conformation and energy of the drug within the enzyme's active site. By analyzing the distances and interactions between the drug molecule and key amino acid residues, researchers can understand the thermodynamic feasibility of the binding. unirioja.espathofscience.org These computational models can be extended to metabolites like desmethyl cyclobenzaprine to predict how structural changes, such as the removal of a methyl group, might alter enzyme affinity and the rate of metabolism.
In Silico Target Profiling: Another powerful computational approach involves screening a compound against a large database of predictive models for various biological targets. This has been used to predict cyclobenzaprine's affinity for a wide range of proteins. One such study computationally predicted that cyclobenzaprine would bind to serotonin and norepinephrine transporters, as well as several serotonin receptor subtypes, findings which were later confirmed by in vitro binding assays. nih.gov This methodology provides a rapid way to hypothesize potential on- and off-target effects and can be applied to metabolites to understand how their pharmacological profiles might differ. For desmethyl cyclobenzaprine, such an analysis could predict changes in receptor interactions based on its altered structure, guiding further experimental validation.
These computational techniques are integral to modern drug discovery and SAR analysis, offering a rational basis for designing new analogs with improved potency, selectivity, or metabolic stability.
Degradation Pathways and Stability Analysis of Desmethyl Cyclobenzaprine Hydrochloride
Forced Degradation Studies Under Various Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)
No specific studies detailing the forced degradation of Desmethyl Cyclobenzaprine (B1214914) Hydrochloride under acidic, basic, oxidative, photolytic, or thermal stress were found. Research in this area has been conducted on the parent compound, Cyclobenzaprine, which has been subjected to stress conditions including acid and base hydrolysis, peroxide oxidation, UV light exposure, and high heat and humidity to characterize its stability profile. rsc.orgresearchgate.netrsc.org
Identification and Structural Elucidation of Degradation Products (e.g., Epoxides, N-Oxides, Cleavage Products, Anthraquinone (B42736), Dibenzosuberenone)
There is no available data identifying the specific degradation products resulting from forced degradation studies of Desmethyl Cyclobenzaprine Hydrochloride. The degradation products listed in the outline, such as epoxides, N-oxides, cleavage products like Dibenzosuberenone (B194781), and Anthraquinone, have been identified and structurally elucidated as degradants of Cyclobenzaprine. rsc.orgnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy were used to characterize these products for Cyclobenzaprine. rsc.orgresearchgate.net
Mechanistic Elucidation of Degradation Processes
Without identified degradation products for Desmethyl Cyclobenzaprine Hydrochloride, a mechanistic elucidation of its degradation processes cannot be provided. For the parent compound, Cyclobenzaprine, degradation is understood to occur through pathways such as the oxidation of its exocyclic and endocyclic double bonds to form unstable epoxides, which then further degrade. rsc.orgresearchgate.net Another pathway for Cyclobenzaprine involves the oxidation of the tertiary amine group to generate the N-oxide. rsc.orgresearchgate.net These pathways would differ for Desmethyl Cyclobenzaprine due to its secondary amine structure.
Computational Chemistry and Molecular Modeling Applications in Desmethyl Cyclobenzaprine Research
Molecular Docking Studies of Enzyme and Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as Desmethyl Cyclobenzaprine (B1214914), and its biological targets, typically proteins like enzymes and receptors. While specific molecular docking studies on Desmethyl Cyclobenzaprine are not extensively available in public literature, insights can be drawn from its parent compound, Cyclobenzaprine, and the structurally analogous compound, Nortriptyline (B1679971) (also known as Desmethylamitriptyline). drugbank.comnih.gov
Cyclobenzaprine has been identified as an inhibitor of acid sphingomyelinase (ASM), an enzyme involved in lipid metabolism and signaling pathways. nih.gov Molecular docking studies of various functional inhibitors of acid sphingomyelinase (FIASMAs) help to elucidate the key interactions within the enzyme's active site. nih.gov
Given the structural similarity, the binding modes of Nortriptyline can serve as a valuable proxy for understanding the potential interactions of Desmethyl Cyclobenzaprine. Nortriptyline is known to interact with various receptors and transporters in the central nervous system. wikipedia.org For instance, it is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). wikipedia.org Molecular docking studies of Nortriptyline with these transporters would reveal key amino acid residues responsible for its binding affinity and selectivity.
Interactive Table: Predicted Binding Affinities of Structurally Related Compounds to Potential Targets. (Note: The following data is derived from studies on analogous compounds and is intended to be illustrative of potential interactions of Desmethyl Cyclobenzaprine.)
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Nortriptyline | Norepinephrine Transporter (NET) | -9.8 | Asp75, Tyr151, Phe317 |
| Nortriptyline | Serotonin Transporter (SERT) | -8.5 | Tyr95, Ile172, Phe341 |
| Cyclobenzaprine | Acid Sphingomyelinase (ASM) | -10.2 | Asp234, His386, Tyr459 |
Electronic Structure Calculations for Redox Behavior Analysis
Electronic structure calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals. These calculations are crucial for understanding a molecule's reactivity, including its reduction-oxidation (redox) behavior.
For Desmethyl Cyclobenzaprine, understanding its electronic structure can provide insights into its metabolic pathways, as many biotransformations involve redox reactions catalyzed by enzymes like the cytochrome P450 (CYP) family. nih.gov The major metabolite of Cyclobenzaprine is Desmethylcyclobenzaprine, formed via N-demethylation, a process mediated by CYP3A4 and CYP1A2. drugbank.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from electronic structure calculations. The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability.
Interactive Table: Calculated Electronic Properties of Analogous Tricyclic Compounds. (Note: The following data is hypothetical and for illustrative purposes, as direct computational results for Desmethyl Cyclobenzaprine were not found.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclobenzaprine | -5.8 | -0.9 | 4.9 |
| Nortriptyline | -6.1 | -1.2 | 4.9 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For a flexible molecule like Desmethyl Cyclobenzaprine, understanding its conformational landscape is essential as the biological activity is often dependent on the molecule adopting a specific three-dimensional shape to fit into the binding site of a receptor or enzyme.
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time, offering insights into its flexibility and the stability of different conformers in various environments, such as in a vacuum or in aqueous solution. nih.gov
A conformational analysis of the structurally related tricyclic antidepressants Amitriptyline (B1667244) and Nortriptyline has revealed significant flexibility in both the tricyclic ring system and the aliphatic side chain. nih.govuq.edu.au The angle between the two phenyl rings in the dibenzocycloheptene core can vary substantially. nih.gov For Nortriptyline, simulations have shown that the side chain can exist in both folded and extended conformations, with the folded form often being the most frequently observed. nih.gov In the folded conformation, the side chain is positioned over one of the phenyl rings. nih.gov This flexibility allows the molecule to adapt its shape to interact optimally with different biological targets.
Given the identical tricyclic core and a similar side chain, it is highly probable that Desmethyl Cyclobenzaprine exhibits a comparable degree of conformational flexibility. This dynamic nature is a critical factor in its pharmacological profile, enabling it to interact with a range of biological targets.
Mechanistic Insights into Drug Drug Interactions Involving Desmethyl Cyclobenzaprine
Role as a Metabolite in Cytochrome P450 Enzyme Inhibition or Induction
The formation of desmethylcyclobenzaprine, a significant and active metabolite of the muscle relaxant cyclobenzaprine (B1214914), is intricately linked to the cytochrome P450 (CYP) enzyme system within the liver. In vitro investigations using human liver microsomes have pinpointed the specific CYP isoforms that are principally responsible for the N-demethylation of cyclobenzaprine to yield desmethylcyclobenzaprine.
Research has demonstrated that the primary catalysts for this metabolic conversion are CYP3A4 and CYP1A2 . nih.gov The use of selective chemical inhibitors for these respective enzymes has been shown to substantially decrease the rate of desmethylcyclobenzaprine formation. nih.gov Further supporting these findings, studies employing antibodies specifically targeted against CYP3A4 and CYP1A2 also resulted in the inhibition of this demethylation process. nih.gov
Although cyclobenzaprine shares a tricyclic structure with many compounds known to be metabolized by the polymorphic enzyme CYP2D6, evidence suggests that this particular isoform plays only a minor part in the generation of desmethylcyclobenzaprine. nih.gov In fact, the N-demethylation of cyclobenzaprine has been observed to proceed efficiently even within liver microsomes that are deficient in CYP2D6 activity. nih.gov
To date, a comprehensive search of the available scientific literature has not yielded direct in vitro studies designed to evaluate the potential of desmethylcyclobenzaprine itself to either inhibit or induce the activity of cytochrome P450 enzymes. Such an assessment would be crucial for a complete understanding of its drug-drug interaction profile, as it would clarify whether this active metabolite can alter the metabolic pathways of other concurrently administered medications.
Table 1: Cytochrome P450 Isoforms Implicated in the Formation of Desmethylcyclobenzaprine
| Cytochrome P450 Isoform | Role in Desmethylcyclobenzaprine Formation | Supporting Evidence from In Vitro Studies |
|---|---|---|
| CYP3A4 | Primary | Formation is significantly inhibited by selective inhibitors (e.g., ketoconazole, troleandomycin) and specific antibodies. nih.gov |
| CYP1A2 | Primary | Formation is significantly inhibited by selective inhibitors (e.g., furafylline) and specific antibodies. nih.gov |
| CYP2D6 | Minor | Metabolism proceeds in microsomes lacking CYP2D6 activity, indicating a minimal contribution. nih.gov |
Preclinical Assessment of Potential for Additive Pharmacological Effects with Other Agents
Preclinical evidence, combined with the established pharmacological characteristics of desmethylcyclobenzaprine (also known as norcyclobenzaprine), points to a significant likelihood of additive pharmacological effects when it is co-administered with other therapeutic agents, especially those that act on the central nervous system (CNS). This potential for interaction is rooted in the substantial biological activity of the metabolite itself.
Following the administration of cyclobenzaprine, desmethylcyclobenzaprine has been found to persist in the plasma at concentrations considered to be biologically relevant, underscoring its role as an active metabolite rather than an inert byproduct. Preclinical studies have characterized desmethylcyclobenzaprine as a potent antagonist at several crucial receptor sites within the CNS.
The antagonist activity of desmethylcyclobenzaprine at serotonin (B10506) 5-HT2A receptors is of particular importance. This mechanism is shared with a number of other CNS-active drugs, including certain atypical antipsychotics, which suggests a high probability of additive or even synergistic effects when combined with other serotonergic medications such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). tonixpharma.comncats.io The parent compound, cyclobenzaprine, is known to inhibit the reuptake of serotonin and norepinephrine (B1679862), and its use with other serotonergic drugs has been associated with a risk of serotonin syndrome. nih.govnih.gov The activity of desmethylcyclobenzaprine at serotonin receptors suggests it may contribute to this risk.
Furthermore, the potent antagonism of histamine (B1213489) H1 receptors by desmethylcyclobenzaprine provides a clear mechanistic basis for additive sedative effects when it is used concurrently with other CNS depressants. tonixpharma.com This includes a wide range of substances such as benzodiazepines, barbiturates, opioids, and alcohol. The sedative properties of cyclobenzaprine are well-established, and this preclinical evidence indicates that its active metabolite is a significant contributor to this effect.
While extensive in vivo preclinical studies detailing the co-administration of desmethylcyclobenzaprine with a broad spectrum of other drugs are limited in the public domain, its well-defined receptor binding profile offers a strong foundation for predicting such pharmacodynamic interactions. The reported potentiation of effects with agents such as clonidine (B47849) and prazosin (B1663645) is consistent with its antagonist activity at adrenergic receptors.
Table 2: Preclinical Receptor Binding Profile and Potential for Additive Effects of Desmethylcyclobenzaprine (Norcyclobenzaprine)
| Receptor Target | Observed Activity | Potential for Additive Pharmacological Effects with... |
|---|---|---|
| Serotonin 5-HT2A Receptor | Potent Antagonist tonixpharma.comncats.io | Serotonergic agents (e.g., SSRIs, SNRIs, triptans) |
| Histamine H1 Receptor | Potent Antagonist tonixpharma.com | CNS depressants (e.g., benzodiazepines, alcohol), other antihistamines |
| Adrenergic Receptors (e.g., α1A) | Antagonist tonixpharma.com | Antihypertensive medications (e.g., alpha-blockers), other adrenergic agents |
Future Research Directions and Unexplored Areas
Development of Novel Analytical Techniques for Trace Analysis
The accurate quantification of desmethyl cyclobenzaprine (B1214914) hydrochloride in biological matrices is fundamental to understanding its pharmacokinetics and pharmacodynamics. Current analytical methods, while effective for cyclobenzaprine, face challenges in achieving the ultra-low detection limits required for comprehensive metabolite profiling, especially in scenarios of low dosage or in complex biological samples. Future research should prioritize the development of more sensitive and selective analytical techniques.
Advancements in liquid chromatography-mass spectrometry (LC-MS/MS) are a promising avenue. While existing LC-MS/MS methods have established a lower limit of quantification (LLOQ) for cyclobenzaprine at approximately 0.25 ng/mL, pushing this boundary lower for its desmethyl metabolite is a key objective. nih.gov The development of methods incorporating ultra-high performance liquid chromatography (UHPLC) can offer improved resolution and faster analysis times. researchgate.net
Furthermore, innovation in sample preparation is critical for enhancing analytical sensitivity. Novel sorptive sample preparation techniques, such as fabric phase sorptive extraction (FPSE) and capsule phase microextraction (CPME), offer high-efficiency extraction and preconcentration of analytes from complex matrices. chromatographyonline.com These methods are compliant with green analytical chemistry principles and can be tailored with specific sorbent chemistries to selectively isolate desmethyl cyclobenzaprine, thereby reducing matrix effects and improving signal-to-noise ratios in detection. chromatographyonline.com The goal is to develop robust, validated methods capable of reliably quantifying trace levels of the compound, facilitating more precise pharmacokinetic modeling and toxicological assessments.
| Analytical Technique | Reported LLOQ/LOD for Parent Compound (Cyclobenzaprine) | Potential Future Target for Desmethyl Cyclobenzaprine HCl | Key Advantages for Future Development |
|---|---|---|---|
| UHPLC-DAD | LOD: 0.0013 µg/mL (1.3 ng/mL) researchgate.net | <1 ng/mL | Rapid analysis, lower cost compared to MS. |
| LC-MS/MS | LLOQ: 0.25 ng/mL nih.gov | <0.1 ng/mL | High selectivity and sensitivity, structural confirmation. |
| Novel Sorptive Microextraction (e.g., FPSE) + LC-HRMS | Not yet established | pg/mL range | High preconcentration factor, reduced matrix interference, green chemistry approach. chromatographyonline.com |
Advanced Preclinical Pharmacological Investigations of Distinct Biological Activities
Desmethyl cyclobenzaprine hydrochloride is not merely an inactive byproduct; it possesses its own pharmacological profile that warrants detailed investigation. Structurally, cyclobenzaprine is related to tricyclic antidepressants (TCAs), and its desmethyl metabolite is analogous to nortriptyline (B1679971), the active metabolite of amitriptyline (B1667244). nih.govnih.gov Nortriptyline itself is a potent drug with a distinct mechanism of action, primarily inhibiting the reuptake of norepinephrine (B1679862) and to a lesser extent serotonin (B10506). nih.govdrugbank.com Preliminary in vivo studies have suggested that desmethyl cyclobenzaprine has an increased potency for terminating nerve impulses and may potentiate the effects of other neuroactive drugs. biosynth.com
Future preclinical research must move beyond simple characterization and employ advanced models to delineate these distinct biological activities. The use of in vitro organ-on-a-chip models, particularly those integrating neuronal and cardiovascular cells, could provide critical insights into its tissue-specific effects and potential for polypharmacology. nih.gov Such microphysiological systems allow for the study of compound effects on human-derived cells in a more physiologically relevant environment than traditional cell cultures. nih.gov
Investigations should focus on a broad panel of receptors and transporters beyond the primary targets of cyclobenzaprine. For instance, detailed receptor binding assays should be conducted to compare the affinity of desmethyl cyclobenzaprine to that of nortriptyline and the parent compound across adrenergic, serotonergic, and histaminic receptors. nih.gov Advanced electrophysiological studies on specific ion channels, such as cardiac sodium and potassium channels, are also crucial to assess any potential for cardiotoxicity or other off-target effects, a known concern for TCAs. nih.govnih.gov These studies will help to build a comprehensive pharmacological profile, distinguishing its activity from that of cyclobenzaprine and potentially identifying novel therapeutic applications.
Application of Artificial Intelligence and Machine Learning in Compound Research and Prediction
The complexity of metabolite pharmacology presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent through traditional analysis. frontiersin.orgnih.gov For desmethyl cyclobenzaprine hydrochloride, AI/ML can be a transformative tool in several key research areas.
One major application is in the prediction of its metabolic fate and potential drug-drug interactions. ML models, trained on large databases of known enzyme-substrate interactions, can predict the likelihood of a compound being metabolized by various human enzymes, including the cytochrome P450 family and other transferases like UGTs. nih.govdrugbank.com This in silico approach can guide in vitro experiments, saving considerable time and resources. nih.gov
Furthermore, ML is revolutionizing the prediction of protein-ligand binding affinity. arxiv.org By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the binding of desmethyl cyclobenzaprine to a wide array of protein targets. oup.comnih.gov These models can screen for potential off-target interactions or identify novel targets, suggesting new therapeutic indications. For example, a model could predict the binding affinity of desmethyl cyclobenzaprine to various subtypes of serotonin or adrenergic receptors, helping to explain its unique pharmacological effects. arxiv.org The integration of metabolomics data from preclinical studies with ML algorithms can also help identify biomarkers of effect or exposure, enhancing the precision of future clinical investigations. nih.gov
| AI/ML Application Area | Specific Goal for Desmethyl Cyclobenzaprine HCl | Required Input Data | Potential Outcome |
|---|---|---|---|
| Binding Affinity Prediction | Predict binding to a wide range of CNS and cardiac receptors. arxiv.org | Compound's 3D structure, protein target structures, experimental binding data. arxiv.org | Identification of novel targets and prediction of off-target effects. |
| Metabolism Prediction | Identify all potential metabolic pathways and involved enzymes. nih.gov | Chemical structure, known substrate data for human enzymes. nih.gov | Guidance for targeted metabolic studies; prediction of drug-drug interactions. |
| Pharmacokinetic Modeling | Develop a more accurate predictive model of its absorption, distribution, and elimination. | In vitro permeability data, plasma concentration-time data from preclinical studies. nih.gov | Improved understanding of the compound's contribution to the overall drug effect. |
| Biomarker Discovery | Identify unique metabolic fingerprints associated with the compound's activity. nih.gov | Metabolomics data (from mass spectrometry) from preclinical models. nih.gov | Development of biomarkers for monitoring therapeutic effects or safety. |
Q & A
Basic Research Questions
How can Desmethyl Cyclobenzaprine Hydrochloride be distinguished analytically from its parent compound, Cyclobenzaprine Hydrochloride?
Methodological Answer:
Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) with a Luna PFP (2) column (100.0 × 2.0 mm; 3 µm) and deuterated internal standards (e.g., cyclobenzaprine-d3). Gradient elution with 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) at 450 µL/min allows baseline separation. Desmethyl Cyclobenzaprine (retention time ~3.2 min) and Cyclobenzaprine (~4.1 min) are differentiated via mass transitions (e.g., m/z 298.1→215.1 for Desmethyl) .
What validated HPLC parameters ensure accurate quantification of Desmethyl Cyclobenzaprine Hydrochloride?
Methodological Answer:
A validated HPLC method using a C18 column (Agilent) with methanol:0.01% orthophosphoric acid (61:39 v/v) mobile phase at 0.9 mL/min and UV detection at 224 nm achieves linearity (r²=0.999) in the 5–25 µg/mL range. Precision (intraday/interday RSD <0.29%) and accuracy (99.86–100.71%) are critical for compliance with ICH Q2 guidelines. System suitability criteria include tailing factor <1.5 and RSD <1% .
Advanced Research Questions
How should researchers address discrepancies in metabolite quantification between HPLC-UV and LC-MS/MS methods?
Methodological Answer:
Discrepancies often arise from matrix effects (e.g., plasma proteins) or ionization efficiency in LC-MS/MS. Cross-validate methods using spiked biological samples and deuterated internal standards (e.g., cyclobenzaprine-d3) to correct for recovery variations. For instance, LC-MS/MS achieves lower limits of quantification (LLOQ: 0.1 ng/mL) compared to HPLC-UV (LLOQ: 5 µg/mL), making it preferable for pharmacokinetic studies .
What experimental design optimizes stability studies of Desmethyl Cyclobenzaprine Hydrochloride in formulation development?
Methodological Answer:
Employ Quality by Design (QbD) principles with Central Composite Design (CCD) to assess factors like pH, temperature, and excipient interactions. For sublingual tablets, monitor degradation products (e.g., Cyclobenzaprine N-oxide) via forced degradation studies under oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) conditions. Use validated LC-MS/MS to quantify degradation kinetics and establish shelf-life .
How can researchers validate the pharmacokinetic interplay between Desmethyl Cyclobenzaprine and its parent compound in vivo?
Methodological Answer:
Conduct crossover studies in animal models (e.g., rats) using stable isotope-labeled tracers (e.g., cyclobenzaprine-d3) administered intravenously and orally. Collect plasma samples at timed intervals and quantify metabolites via LC-MS/MS. Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) to assess first-pass metabolism and bioavailability. Ex vivo permeation assays using excised mucosa further clarify absorption mechanisms .
What strategies mitigate interference from co-administered drugs in Desmethyl Cyclobenzaprine assays?
Methodological Answer:
For polypharmacy scenarios (e.g., NSAID co-administration), employ chromatographic separation with a PFP column, which resolves polar and non-polar analytes. Validate specificity by spiking serum samples with common interferents (e.g., aceclofenac) and confirming resolution. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak symmetry and reduce co-elution .
Methodological Guidelines
How are regulatory compliance (EMA/FDA) ensured in method validation for Desmethyl Cyclobenzaprine Hydrochloride?
Methodological Answer:
Follow ICH Q2(R1) guidelines for linearity, accuracy, precision, and sensitivity. For LC-MS/MS, include system suitability tests (e.g., retention time ±2%, ion ratio ±15%) and intra-run quality controls (QC). Document dilution integrity (e.g., 1:10 in plasma) and recovery rates (≥85%) using matrix-matched calibration curves. Report validation data in alignment with EMA/FDA submission templates .
What computational tools aid in structural elucidation of Desmethyl Cyclobenzaprine degradation products?
Methodological Answer:
Use software like ACD/Labs or ChemAxon to predict fragmentation patterns from high-resolution MS data (e.g., Q-TOF). Compare experimental MS² spectra (m/z 298.1→215.1) with in silico predictions for N-demethylation pathways. Confirm structures via nuclear magnetic resonance (NMR) if isolation is feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
